molecular formula C17H14N2O3 B3835886 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one

3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one

Cat. No. B3835886
M. Wt: 294.30 g/mol
InChI Key: BZRPXPSPVJQCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one, also known as DMNQ, is a synthetic compound that has been widely used in scientific research as a redox-cycling agent. It is a potent oxidant that has been shown to induce oxidative stress in cells and tissues, making it a useful tool for studying the effects of oxidative stress on biological systems.

Mechanism of Action

The mechanism of action of 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one involves the generation of ROS through redox cycling. 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one is reduced by cellular reductants, such as NADH or NADPH, to form a semiquinone radical, which can react with molecular oxygen to form superoxide anion. Superoxide anion can then undergo further reactions to generate other ROS, such as hydrogen peroxide and hydroxyl radical. The ROS generated by 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one can cause oxidative damage to cellular components, leading to cell death or dysfunction.
Biochemical and Physiological Effects
3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one has been shown to induce oxidative stress and damage to various cellular components, including DNA, proteins, and lipids. It can activate various signaling pathways involved in oxidative stress response, such as the Nrf2/Keap1 pathway, the MAPK pathway, and the NF-kB pathway. 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one has been shown to induce apoptosis in various cell types, including cancer cells, and to inhibit cell proliferation. It has also been shown to induce inflammation and tissue damage in animal models.

Advantages and Limitations for Lab Experiments

3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one is a useful tool for studying the effects of oxidative stress on biological systems. It is a potent oxidant that can generate ROS in cells and tissues, mimicking the effects of endogenous ROS generated during oxidative stress. 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one is relatively stable and easy to handle, making it a convenient tool for lab experiments. However, 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one has some limitations for lab experiments. It can be toxic to cells and tissues at high concentrations, and its effects can be influenced by various factors, such as pH, temperature, and the presence of antioxidants.

Future Directions

3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one has been widely used in scientific research, but there are still many questions that remain unanswered. Future research directions could include:
1. Investigating the effects of 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one on specific cellular components, such as mitochondria or lysosomes.
2. Studying the effects of 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one on specific signaling pathways involved in oxidative stress response.
3. Developing new methods for using 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one to study oxidative stress in vivo, such as in animal models of disease.
4. Investigating the potential therapeutic applications of 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one, such as in cancer treatment or neurodegenerative diseases.
5. Developing new redox-cycling agents that are more specific or less toxic than 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one.
Conclusion
In conclusion, 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one is a synthetic compound that has been widely used in scientific research as a redox-cycling agent. It is a potent oxidant that can induce oxidative stress in cells and tissues, making it a useful tool for studying the effects of oxidative stress on biological systems. 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one has been shown to induce oxidative damage to DNA, proteins, and lipids, and to activate various signaling pathways involved in oxidative stress response. Despite its limitations, 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one remains a valuable tool for studying oxidative stress, and future research directions will continue to explore its potential applications.

Scientific Research Applications

3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one has been widely used in scientific research as a redox-cycling agent. It is a potent oxidant that can generate reactive oxygen species (ROS) in cells and tissues, leading to oxidative stress. 3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one has been used to study the effects of oxidative stress on various biological systems, including cells, tissues, and animals. It has been shown to induce oxidative damage to DNA, proteins, and lipids, and to activate various signaling pathways involved in oxidative stress response.

properties

IUPAC Name

3-(2,4-dimethylanilino)-2-nitroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-10-7-8-14(11(2)9-10)18-15-12-5-3-4-6-13(12)17(20)16(15)19(21)22/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRPXPSPVJQCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethylanilino)-2-nitroinden-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one
Reactant of Route 2
3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one
Reactant of Route 3
3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one
Reactant of Route 4
3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one
Reactant of Route 5
3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one
Reactant of Route 6
3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.